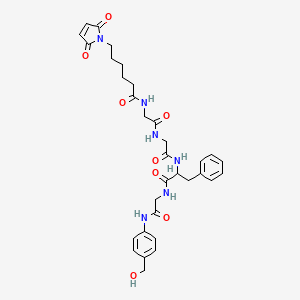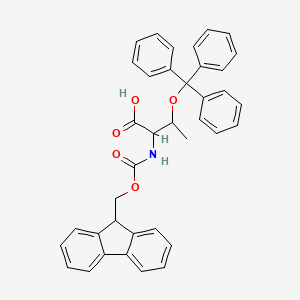
ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group at the 4-position, an amino group at the 3-position, and a 3,4-dimethoxyphenyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the condensation of ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include:
Condensation: Ethyl 3-oxo-3-(3,4-dimethoxyphenyl)propanoate is reacted with hydrazine hydrate in ethanol under reflux conditions to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst, such as acetic acid, to form the pyrazole ring.
Functional Group Modification: The resulting pyrazole intermediate is then subjected to further reactions to introduce the amino group at the 3-position and the ethyl ester group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of pyrazole derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of agrochemicals and dyes.
作用机制
The mechanism of action of ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a pyrazole ring.
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of an ester group.
Uniqueness
Ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the pyrazole ring and the 3,4-dimethoxyphenyl group, which confer specific chemical and biological properties
属性
分子式 |
C14H17N3O4 |
|---|---|
分子量 |
291.30 g/mol |
IUPAC 名称 |
ethyl 3-amino-5-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H17N3O4/c1-4-21-14(18)11-12(16-17-13(11)15)8-5-6-9(19-2)10(7-8)20-3/h5-7H,4H2,1-3H3,(H3,15,16,17) |
InChI 键 |
SSMPAMJXFRYVCC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NN=C1N)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)

![2-[2-(acetyloxy)-7,10-dihydroxy-3a,3b,6,9a-tetramethyl-dodecahydro-2H-cyclopenta[a]phenanthren-1-ylidene]-6-methylhept-5-enoic acid](/img/structure/B12508996.png)





![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)

![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)
![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)

![trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)
